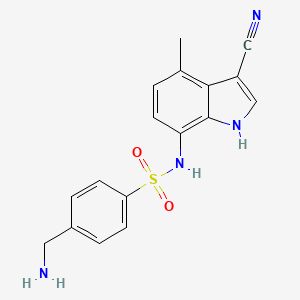![molecular formula C15H10N2O B6153349 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile CAS No. 391671-05-9](/img/no-structure.png)
10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile is a useful research compound. Its molecular formula is C15H10N2O and its molecular weight is 234.3. The purity is usually 95.
BenchChem offers high-quality 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Chemistry
Lastly, the compound’s reactivity profile suggests it could be modified to create pesticides or herbicides. Its structure could interact with biological systems in plants or insects, leading to the development of new agrochemicals that are more effective and potentially less harmful to the environment.
This analysis is based on the compound’s structural features and known applications of similar compounds in scientific research. The actual applications may vary and would require empirical research to confirm their viability and effectiveness .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile can be achieved through a multi-step reaction sequence involving the cyclization of a suitable precursor molecule.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "2-bromo-1,3-cyclopentadiene", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1,3-cyclopentadiene by bromination of cyclopentadiene with bromine in acetic acid.", "Step 2: Synthesis of 4-methoxyphenylacetonitrile by reacting 4-methoxybenzyl chloride with sodium cyanide in ethanol.", "Step 3: Synthesis of the precursor molecule by reacting 2-bromo-1,3-cyclopentadiene with 4-methoxyphenylacetonitrile in diethyl ether using sodium hydride as a base.", "Step 4: Cyclization of the precursor molecule by reacting it with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in diethyl ether to form the desired product, 10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile." ] } | |
Número CAS |
391671-05-9 |
Nombre del producto |
10-oxo-2-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene-9-carbonitrile |
Fórmula molecular |
C15H10N2O |
Peso molecular |
234.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)